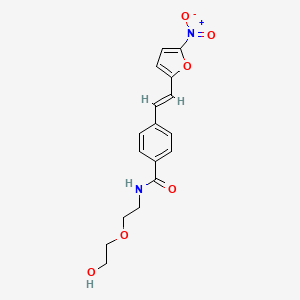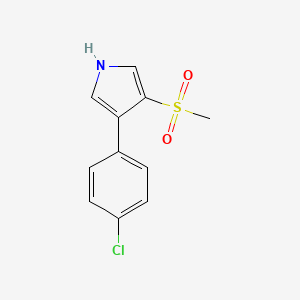![molecular formula C9H6INO4 B12880641 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid is a heterocyclic compound that contains both an oxazole ring and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors, such as 2-aminophenol and glyoxylic acid, under acidic conditions.
Introduction of the iodine atom: The iodination of the oxazole ring can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2-hydrobenzo[d]oxazol-4-yl)acetic acid.
Substitution: Formation of 2-hydroxy-2-(2-substitutedbenzo[d]oxazol-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-(2-chlorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-2-(2-bromobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-2-(2-fluorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C9H6INO4 |
|---|---|
Peso molecular |
319.05 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-iodo-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
Clave InChI |
XMURDOJDTPAOLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)I)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


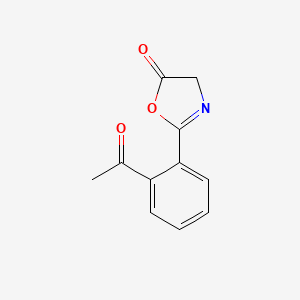
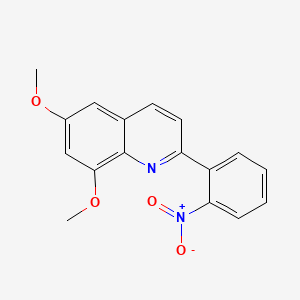

![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
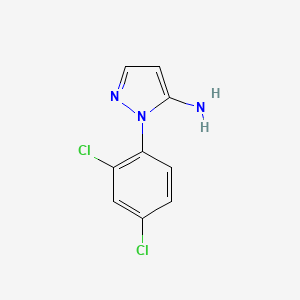
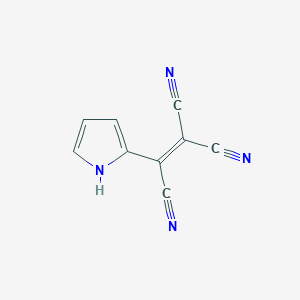
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

